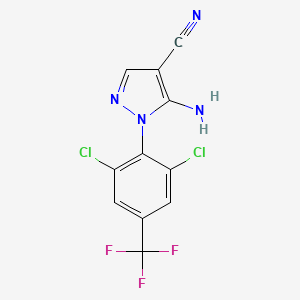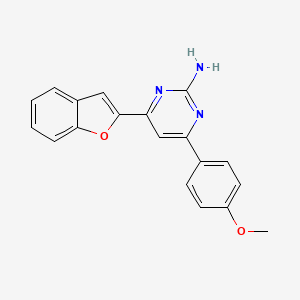
N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide
Overview
Description
N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide: is a chemical compound with the molecular formula C13H21BN2O6S and a molecular weight of 344.19 g/mol . This compound is characterized by the presence of a boronic acid group, a sulfonamide group, and a tert-butoxycarbonyl (Boc) protected amino group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminoethylamine is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-2-aminoethylamine.
Sulfonamide Formation: The protected amine is then reacted with 4-boronobenzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Large-scale production may also incorporate continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the boronic acid group, to form various derivatives.
Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium-based catalysts for coupling reactions
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions
Substituted Sulfonamides: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: Employed in catalytic processes due to its boronic acid functionality.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is primarily related to its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The sulfonamide group enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
- N-(2-Boc-aminoethyl) 4-boronophenylsulfonamide
- N-(2-Boc-aminoethyl) 4-boronobenzenesulfonyl chloride
Comparison: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is unique due to the presence of both a boronic acid group and a sulfonamide group, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers enhanced versatility in synthetic applications and greater potential in medicinal chemistry due to its dual functional groups .
Properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O6S/c1-13(2,3)22-12(17)15-8-9-16-23(20,21)11-6-4-10(5-7-11)14(18)19/h4-7,16,18-19H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECEUBTMRPCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125689 | |
| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-63-9 | |
| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B1660972.png)
![N-(3-Methoxypropyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B1660973.png)
![1-[2-Hydroxypropyl-[1-(2-phenylethyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B1660974.png)

![N-(3-chlorophenyl)-2-[(3-cyano-6-phenylpyridin-2-yl)thio]acetamide](/img/structure/B1660977.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B1660979.png)





